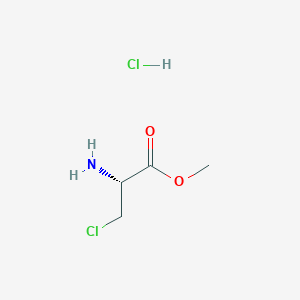

Methyl 2-amino-3-chloropropanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride from D-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride, a crucial intermediate in the production of various pharmaceuticals, starting from the readily available chiral precursor, D-serine. The synthesis is a two-step process involving an initial esterification of D-serine to its methyl ester hydrochloride, followed by a chlorination reaction to yield the final product. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The conversion of D-serine to (R)-methyl 2-amino-3-chloropropanoate hydrochloride proceeds through two key chemical transformations:

-

Esterification: The carboxylic acid group of D-serine is converted to a methyl ester in the presence of methanol and an acid catalyst, typically thionyl chloride (SOCl₂). This step yields D-serine methyl ester hydrochloride.

-

Chlorination: The hydroxyl group of the D-serine methyl ester hydrochloride is substituted with a chlorine atom using a chlorinating agent, such as thionyl chloride, to produce the target compound, (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

II. Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of D-serine methyl ester hydrochloride

This procedure involves the Fischer esterification of D-serine using methanol and thionyl chloride. The thionyl chloride serves as a source of HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester.

Materials:

-

D-serine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend D-serine in anhydrous methanol.

-

Cool the suspension in an ice bath to below 25°C.[1]

-

Slowly add thionyl chloride dropwise to the stirred suspension. The addition time should be controlled to maintain the temperature of the reaction mixture.[1]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (e.g., 6 hours).[1]

-

Upon completion of the reaction, concentrate the mixture to dryness using a rotary evaporator to remove the excess methanol.[1]

-

Add ethyl acetate to the residue and stir at room temperature to form a slurry.[1]

-

Collect the solid product by vacuum filtration, wash with ethyl acetate, and dry under vacuum to obtain D-serine methyl ester hydrochloride.[1]

Step 2: Synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride

This step involves the chlorination of the hydroxyl group of D-serine methyl ester hydrochloride.

Materials:

-

D-serine methyl ester hydrochloride

-

Thionyl chloride (SOCl₂)

-

Dichloroethane (or other suitable solvent)

-

Methanol (for recrystallization)

-

Reaction vessel

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a reaction vessel, suspend D-serine methyl ester hydrochloride in dichloroethane.

-

Add thionyl chloride to the suspension.

-

Heat the reaction mixture to a specific temperature (e.g., 45°C) and stir for an extended period (e.g., 24 hours) to ensure complete chlorination.[1]

-

After the reaction is complete, cool the mixture and collect the crude product by filtration.[1]

-

Purify the crude product by recrystallization from methanol. This involves dissolving the crude solid in hot methanol, followed by cooling to induce crystallization. Decolorizing agents like activated carbon may be used if necessary.[1]

-

Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum to yield (R)-methyl 2-amino-3-chloropropanoate hydrochloride as a white solid.[1]

III. Quantitative Data Summary

The following tables summarize the quantitative data from a representative synthetic procedure.[1]

Table 1: Reaction Parameters for the Synthesis of D-serine methyl ester hydrochloride

| Parameter | Value |

| Reactants | |

| D-serine | 250 g |

| Methanol | 1200 ml |

| Thionyl chloride | 450 g |

| Reaction Conditions | |

| Initial Temperature | < 25°C |

| Thionyl chloride addition time | 2 hours |

| Reflux time | 6 hours |

| Work-up | |

| Ethyl acetate (for slurry) | 1000 ml |

Table 2: Reaction Parameters for the Synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride

| Parameter | Value |

| Reactants | |

| D-serine methyl ester hydrochloride | 150 g |

| Thionyl chloride | 150 g |

| Dichloroethane | 1500 ml |

| Reaction Conditions | |

| Temperature | 45°C |

| Reaction time | 24 hours |

| Purification | |

| Recrystallization solvent | Methanol |

IV. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride from D-serine.

Caption: Synthetic workflow for (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

References

An In-depth Technical Guide to 3-chloro-L-alanine Methyl Ester Hydrochloride: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, and synthetic methodologies for 3-chloro-L-alanine methyl ester hydrochloride. This compound serves as a valuable building block in medicinal chemistry and biochemical research. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Core Properties and Structure

3-chloro-L-alanine methyl ester hydrochloride is a derivative of the amino acid L-alanine. Its structure is characterized by a chlorine atom at the beta-position, an esterified carboxyl group, and a protonated amine, forming the hydrochloride salt.

Physicochemical Properties

The key physicochemical properties of 3-chloro-L-alanine methyl ester hydrochloride are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17136-54-8 | [1] |

| Molecular Formula | C₄H₈ClNO₂ · HCl | [1] |

| Molecular Weight | 174.03 g/mol | [1] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 151.2-159.3 °C | [1] |

| Solubility | Soluble in water and alcoholic solvents. | [4] |

| Storage Temperature | 2-8°C | [1] |

Structural Information

The chemical structure of 3-chloro-L-alanine methyl ester hydrochloride is depicted below.

Synthesis Protocol

A common method for the synthesis of 3-chloro-L-alanine methyl ester hydrochloride involves the reaction of L-serine methyl ester hydrochloride with thionyl chloride. A detailed experimental protocol based on patented methods is outlined below.[5]

Experimental Workflow

Detailed Methodology

Step 1: Synthesis of L-serine methyl ester hydrochloride

-

Add L-serine to a suitable first solvent, such as methanol.

-

Cool the mixture to a temperature between 5-10 °C.

-

Slowly add thionyl chloride dropwise to the cooled mixture.

-

After the addition is complete, heat the reaction mixture to 38 °C and maintain for 48 hours.

-

Following the reaction, cool the mixture to induce crystallization.

-

Isolate the solid product by centrifugation and dry to obtain L-serine methyl ester hydrochloride.

Step 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride

-

Add the L-serine methyl ester hydrochloride obtained in Step 1 to a second solvent, such as dichloromethane.

-

Add thionyl chloride dropwise to this mixture.

-

Perform a segmented temperature control reaction. This involves reacting at different temperatures for specific durations to optimize the yield and purity.

-

After the reaction is complete, cool the mixture to 15-25 °C.

-

Add water to the reaction mixture to separate the layers.

-

Treat the aqueous phase to isolate the final product, 3-chloro-L-alanine methyl ester hydrochloride.

Biological Activity and Applications

3-chloro-L-alanine methyl ester hydrochloride is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[3] Its applications are prominent in the following areas:

-

Pharmaceutical Development: It serves as a building block for drugs that target amino acid pathways.[3]

-

Biochemical Research: This compound is used in studies related to protein synthesis and enzyme activity, where it can act as a substrate or an inhibitor.[3]

-

Neuroscience: It is explored for its potential effects on neurotransmitter systems, which may aid in the development of treatments for neurological disorders.[3]

While it is known to act as an enzyme inhibitor, specific signaling pathways or a comprehensive list of inhibited enzymes are not extensively documented in the available literature. The related compound, 3-chloro-D-alanine, is known to be a substrate for the enzyme 3-chloro-D-alanine dehydrochlorinase; however, the direct interaction of the L-isomer's methyl ester with specific enzymes requires further investigation.[6]

Analytical Protocols

Standard analytical techniques are employed to confirm the identity and purity of 3-chloro-L-alanine methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the structure of 3-chloro-L-alanine methyl ester hydrochloride. Conformance to the known structure is a key quality control parameter.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 3-chloro-L-alanine methyl ester hydrochloride.

-

Prepare a solution of the compound in a suitable mobile phase.

-

Inject the solution into an HPLC system equipped with an appropriate column (e.g., a C18 column).

-

Elute the compound using a suitable mobile phase gradient.

-

Detect the compound using a UV detector.

-

The purity is determined by the peak area of the main component relative to any impurities. Assays often specify a purity of ≥98.0%.[2]

References

- 1. 3-Chloro- L -alanine methyl ester 97 17136-54-8 [sigmaaldrich.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 6. Chloroalanine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 33646-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-chloropropanoate hydrochloride, a serine derivative, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its strategic importance lies in its utility as a precursor to a variety of complex molecules, including unnatural amino acids, aziridines, and clinically relevant compounds such as the antibiotic D-cycloserine. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key applications in drug discovery, and its role in biological pathways.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 33646-31-0 |

| Molecular Formula | C₄H₉Cl₂NO₂ |

| Molecular Weight | 174.03 g/mol |

| Synonyms | DL-3-Chloroalanine methyl ester hydrochloride, Methyl DL-β-chloroalaninate hydrochloride |

| Appearance | White to off-white solid |

| Melting Point | 124-126 °C |

| Boiling Point | 164.4 °C at 760 mmHg |

| Solubility | Slightly soluble in dichloromethane, ethyl acetate, and methanol |

| Storage | 4°C, sealed storage, away from moisture and light |

Spectroscopic Data

While complete spectra are best sourced from dedicated databases, the following provides an overview of expected spectroscopic characteristics:

-

¹H-NMR: Spectral data would be consistent with the structure.

-

¹³C-NMR: The presence of four distinct carbon signals corresponding to the methyl ester, the two aliphatic carbons, and the carbonyl carbon.

-

FTIR: Characteristic peaks for the amine hydrochloride, ester carbonyl, and C-Cl bonds would be expected.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would be observed.

Synthesis Protocols

The synthesis of this compound is typically achieved from serine. Herein, a detailed protocol for the synthesis of the racemic compound is provided, adapted from a method for the (R)-enantiomer.

Synthesis of Racemic this compound from DL-Serine

This two-step synthesis involves the initial esterification of DL-serine followed by chlorination.

Step 1: Preparation of DL-Serine methyl ester hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend DL-serine in methanol.

-

Esterification: Cool the suspension in an ice bath and add thionyl chloride dropwise. After the addition is complete, heat the mixture to reflux for 5-8 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid. Add ethyl acetate to the solid and stir at room temperature.

-

Isolation: Collect the solid by filtration, wash with ethyl acetate, and dry to yield DL-serine methyl ester hydrochloride.

Step 2: Chlorination to this compound

-

Reaction Setup: In a separate flask, suspend the DL-serine methyl ester hydrochloride obtained in the previous step in dichloroethane.

-

Chlorination: Add thionyl chloride to the suspension and heat the mixture at 40-50°C for 24 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture and collect the crude product by filtration.

-

Purification: Recrystallize the crude solid from methanol to obtain pure racemic this compound.

Synthesis Workflow

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Synthesis of D-Cycloserine

(R)-methyl 2-amino-3-chloropropanoate hydrochloride is a key precursor in the synthesis of D-cycloserine, a second-line antitubercular agent. The following protocol outlines the final steps of this synthesis.

Experimental Protocol: Synthesis of D-Cycloserine

-

Reaction Setup: Dissolve (R)-methyl 2-amino-3-chloropropanoate hydrochloride in methanol. Add hydrochloric acid and acetoxime to the solution.

-

Reaction: Heat the mixture to 45-65°C and stir for 1 hour.

-

Cyclization: Cool the reaction mixture to 5-25°C and adjust the pH to 8-9 with sodium methoxide. Stir for an additional 2-5 hours.

-

Isolation and Purification: Remove the precipitated salts by filtration. Concentrate the mother liquor under reduced pressure to yield D-cycloserine.

D-Cycloserine Synthesis Workflow

Precursor to Aziridine-2-carboxylates

This compound is a valuable starting material for the synthesis of aziridine-2-carboxylates. These strained heterocycles are versatile intermediates for the preparation of various nitrogen-containing compounds, including α- and β-amino acids. The synthesis involves the intramolecular cyclization of the corresponding N-protected 2-amino-3-chloropropanoate.

Building Block for Peptidomimetics

In the field of medicinal chemistry, this compound can be incorporated into peptide chains to generate peptidomimetics. These modified peptides can exhibit enhanced stability, bioavailability, and novel biological activities compared to their natural counterparts. The 3-chloro substituent provides a handle for further chemical modifications.

Role in Biological Pathways

While this compound itself is primarily a synthetic intermediate, its derivative, 3-chloro-D-alanine, is a known inhibitor of alanine racemase. This enzyme is crucial for the synthesis of D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls.

Mechanism of Action:

-

Uptake: 3-chloro-D-alanine is transported into the bacterial cell.

-

Enzyme Inhibition: Inside the cell, it acts as a suicide inhibitor of alanine racemase. The enzyme mistakes 3-chloro-D-alanine for its natural substrate, D-alanine or L-alanine.

-

Irreversible Binding: During the catalytic process, the enzyme facilitates the elimination of the chloride ion, leading to the formation of a reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor of the enzyme.

-

Cell Wall Synthesis Disruption: This irreversible inhibition of alanine racemase depletes the pool of D-alanine, thereby halting peptidoglycan synthesis. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

This mechanism of action makes 3-chloro-D-alanine and its precursors valuable leads in the development of novel antibacterial agents.

Inhibition of Bacterial Cell Wall Synthesis

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its utility in the synthesis of the antitubercular drug D-cycloserine, as well as its potential as a precursor for other biologically active molecules, underscores its importance in drug discovery and development. The ability of its derivative, 3-chloro-D-alanine, to inhibit bacterial cell wall synthesis by targeting alanine racemase highlights a key mechanism for the development of novel antibacterial agents. This guide provides researchers and scientists with the essential technical information to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

An In-depth Technical Guide to Methyl 2-amino-3-chloropropanoate Hydrochloride

This guide provides essential technical data for Methyl 2-amino-3-chloropropanoate hydrochloride, a serine derivative used in research and development.[1] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its fundamental chemical properties.

Core Chemical Properties

This compound is a chemical compound with defined molecular characteristics. The following table summarizes its molecular formula and weight, which are critical for experimental design, stoichiometric calculations, and analytical procedures.

| Property | Value |

| Molecular Formula | C₄H₉Cl₂NO₂[1][2][3][4] |

| Molecular Weight | 174.03 g/mol [1][2] (also cited as 174.02 g/mol [3]) |

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the application and are not standardized in publicly available literature. Methodologies for its use would be developed and validated by researchers based on the experimental goals, which could include:

-

Peptide Synthesis: As an amino acid derivative, it can be used as a building block in peptide synthesis.[1] Protocols would involve standard solid-phase or solution-phase peptide synthesis techniques.

-

Analytical Chemistry: Quantification and qualification would employ techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The specific parameters (e.g., column, mobile phase, magnetic field strength) would be determined during method development.

-

Biological Assays: If used as a research tool in biological systems, protocols would be dictated by the specific assay, such as enzyme inhibition studies or cell-based assays, to investigate its effects.

Researchers should consult chemical suppliers' documentation for handling and safety information and develop specific protocols based on their intended application.

Logical Relationships of the Compound

The following diagram illustrates the relationship between the compound's nomenclature and its fundamental chemical properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Handling of β-Chloro-D-alanine methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for β-Chloro-D-alanine methyl ester hydrochloride (CAS RN: 112346-82-4), a compound utilized in pharmaceutical development and biochemical research. Due to its potential hazards, strict adherence to safety protocols is imperative.

Hazard Identification and Classification

β-Chloro-D-alanine methyl ester hydrochloride is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Respiratory or Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

It is important to note that the classification of this compound can vary between suppliers. Some sources may not classify it as a hazardous substance. Therefore, it is recommended to handle it with the precautions outlined in this guide at all times.

Toxicological Data

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value |

| Appearance | White to off-white solid/powder[3] |

| Molecular Formula | C4H8ClNO2·HCl |

| Molecular Weight | 174.03 g/mol [2] |

| Melting Point | 143-148 °C[2] |

| Solubility | Soluble in water |

| Stability | Stable under recommended storage conditions.[3] Hygroscopic. |

| Incompatibilities | Strong oxidizing agents. |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, β-Chloro-D-alanine methyl ester hydrochloride should be handled with strict adherence to safety protocols to prevent exposure.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

-

Skin and Body Protection: A lab coat should be worn to protect the skin. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols

Weighing the Compound

Due to the risk of inhalation, weighing the solid powder requires special care. The "tare method" is recommended to minimize exposure:

-

Place a labeled, sealable container (e.g., a vial or centrifuge tube) on the analytical balance and tare it.

-

Move the tared container to a chemical fume hood.

-

Carefully add the desired amount of β-Chloro-D-alanine methyl ester hydrochloride powder to the container.

-

Securely close the container.

-

Return the closed container to the balance to obtain the final weight.

Preparation of a Stock Solution

-

Preparation: Perform all steps inside a certified chemical fume hood.

-

Weighing: Following the weighing protocol described above, weigh the desired amount of β-Chloro-D-alanine methyl ester hydrochloride into a suitable container.

-

Dissolution: Add the desired solvent to the container with the powder. Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.

-

Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (see Section 6).

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

-

Temperature: Store in a cool, dry, and well-ventilated area, typically between 2°C and 8°C.

-

Atmosphere: As the compound is hygroscopic, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

-

Container: Keep the container tightly closed.

-

Incompatibilities: Store away from strong oxidizing agents.

Spill and Waste Disposal

Spill Cleanup

-

Small Spills: In the event of a small spill of the solid, carefully sweep it up, avoiding dust formation, and place it in a sealed container for disposal. The area can then be decontaminated with a suitable solvent.

-

Liquid Spills: For spills of solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

Decontamination: The spill area should be cleaned with a suitable solvent, followed by soap and water.

Waste Disposal

-

Halogenated Organic Waste: As β-Chloro-D-alanine methyl ester hydrochloride is a halogenated organic compound, all waste containing this substance must be disposed of in a designated, labeled container for halogenated organic waste.

-

Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour down the drain.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of β-Chloro-D-alanine methyl ester hydrochloride in a laboratory setting.

References

Solubility Profile of Methyl 2-Amino-3-Chloropropanoate Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-amino-3-chloropropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its purification, crystallization, and formulation development. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 3-chloroalanine. Its structure and properties as a salt significantly influence its solubility characteristics. The presence of the polar amino and ester groups, combined with the ionic nature of the hydrochloride, generally results in higher solubility in polar solvents and lower solubility in non-polar organic solvents.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative assessments and computationally predicted data provide valuable insights into its solubility profile.

| Solvent | Formula | Type | Reported Solubility |

| Water | H₂O | Protic | 13.3 mg/mL (Predicted)[1][2] |

| Methanol | CH₃OH | Protic | Slightly Soluble[3][4][5] |

| Dichloromethane | CH₂Cl₂ | Aprotic | Slightly Soluble[3][4] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic | Slightly Soluble[3][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Slightly Soluble[5] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A consistent concentration over time indicates that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble.

-

Filtration: Filter the diluted sample through a syringe filter to remove any remaining particulate matter.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound in various organic solvents.

Caption: A flowchart illustrating the general workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility determinations under the precise conditions of interest.

References

Spectroscopic Analysis of Methyl 2-amino-3-chloropropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-chloropropanoate hydrochloride (C₄H₉Cl₂NO₂), a derivative of the amino acid serine.[1] The following sections detail the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and drug development.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

A publicly available ¹H NMR spectrum for this compound was not found in the conducted searches.

¹³C NMR Data:

While a ¹³C NMR spectrum for this compound is available, specific chemical shift data is not publicly accessible.[2] The data is held in the SpectraBase database.[2]

| Data Availability | Source |

| Spectrum Available | SpectraBase (Copyright © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna)[2] |

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is available.[2] The spectrum was acquired using a KBr wafer technique.[2] Specific peak table data is not publicly available.

| Parameter | Value/Description |

| Technique | Fourier-Transform Infrared (FTIR) Spectroscopy[2] |

| Sample Preparation | KBr Wafer[2] |

| Source of Sample | Frinton Laboratories, Inc., South Vineland, New Jersey[2] |

| Data Availability | Spectrum available in SpectraBase[2] |

Mass Spectrometry (MS)

Mass spectrometry data is available for the parent compound, Methyl 2-amino-3-chloropropanoate. The data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

| Parameter | Value/Description |

| Compound | Methyl 2-amino-3-chloropropanoate[3] |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS)[3] |

| Data Availability | Spectrum available in SpectraBase (Copyright © 2020-2025 John Wiley & Sons, Inc.)[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is a general procedure for the acquisition of NMR spectra for amino acid ester hydrochlorides.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Tune and shim the probe to the solvent frequency to optimize magnetic field homogeneity.

-

Set the acquisition parameters for ¹H NMR, including the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger spectral width and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a KBr pellet for the analysis of solid samples.[4]

-

Sample Preparation:

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) Protocol (GC-MS)

The following is a general protocol for the analysis of an amino acid derivative like Methyl 2-amino-3-chloropropanoate by GC-MS. This often requires derivatization to increase the volatility of the analyte.

-

Sample Preparation (Derivatization):

-

Dissolve a small amount of the sample in a suitable solvent.

-

Add a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) to the solution.

-

Heat the mixture if necessary to drive the reaction to completion. The derivatization process replaces polar protons on the amine group with nonpolar groups, making the molecule more volatile.

-

-

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the derivatized sample solution into the GC-MS instrument.

-

The sample is vaporized in the heated injection port and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

As the separated components elute from the column, they enter the mass spectrometer.

-

In the ion source (typically electron ionization for GC-MS), the molecules are fragmented into characteristic ions.

-

The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

-

Data Analysis:

-

The resulting mass spectrum shows the relative abundance of the different fragment ions.

-

The fragmentation pattern can be used to elucidate the structure of the molecule and confirm its identity by comparing it to spectral libraries.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Spectroscopic Analysis Workflow.

References

The Double-Edged Sword: Harnessing β-Chloroalanine Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Chloroalanine, a seemingly simple halogenated derivative of the amino acid alanine, represents a powerful and versatile scaffold in medicinal chemistry. Its derivatives have been extensively explored as potent, irreversible inhibitors of a class of enzymes crucial for the survival and function of various organisms, including bacteria and mammals. This technical guide delves into the core applications of β-chloroalanine derivatives, focusing on their mechanism of action, therapeutic targets, and the quantitative aspects of their enzymatic inhibition. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visual representations of key mechanistic pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to β-Chloroalanine and its Derivatives

β-Chloroalanine is a synthetic amino acid analogue characterized by the substitution of a hydrogen atom with a chlorine atom at the β-carbon of alanine. This seemingly minor structural modification has profound implications for its biological activity, transforming it from a simple amino acid into a highly effective enzyme inactivator.

Chemical Structure and Properties

The core structure of β-chloroalanine provides a reactive handle that is key to its mechanism of action. The presence of the chlorine atom, an effective leaving group, adjacent to the amino group allows for enzyme-catalyzed elimination reactions that are central to its inhibitory function. Derivatives are often synthesized with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to enhance stability and facilitate specific chemical reactions during the synthesis of more complex molecules.[1]

General Mechanism of Action: Suicide Inhibition

β-Chloroalanine derivatives are classic examples of "suicide inhibitors" or "mechanism-based inactivators."[2][3] These compounds are initially unreactive but are catalytically converted by their target enzyme into a highly reactive species. This reactive intermediate then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[2][3] This mechanism ensures high specificity, as the inhibitor only becomes activated by its intended target enzyme, minimizing off-target effects.[3]

The primary targets for β-chloroalanine derivatives are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[4] These enzymes play a vital role in amino acid metabolism. The inactivation process typically involves the formation of a Schiff base between the inhibitor and the PLP cofactor, followed by the elimination of the β-chloro group to generate a reactive amino-acrylate intermediate. This intermediate is then attacked by a nucleophile within the active site, leading to the formation of a stable, covalent adduct and the inactivation of the enzyme.

Key Therapeutic Targets and Applications

The ability of β-chloroalanine derivatives to irreversibly inhibit essential enzymes has led to their investigation in several therapeutic areas.

Antimicrobial Agents

A primary application of β-chloroalanine derivatives is in the development of novel antimicrobial agents.[5][6][7] Many bacteria rely on the enzyme alanine racemase for the synthesis of D-alanine, an essential component of their peptidoglycan cell wall.[7] By inhibiting alanine racemase, β-chloroalanine derivatives disrupt cell wall synthesis, leading to bacterial cell death.[5][6] Both D- and L-isomers of β-chloroalanine have demonstrated antibacterial activity against a range of pathogens, including Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli.[5][6] Furthermore, β-chloro-D-alanine has been shown to be a potent inhibitor of glutamate racemase in Mycobacterium tuberculosis, highlighting another avenue for anti-tubercular drug development.[8][9]

Neurological Disorders

Enzymes involved in neurotransmitter metabolism are also targets for β-chloroalanine derivatives. For instance, GABA aminotransferase (GABA-AT) is a PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[10] Inhibition of GABA-AT can lead to an increase in GABA levels in the brain, a strategy that has been explored for the treatment of epilepsy and other neurological conditions. While direct inhibition of GABA-AT by β-chloroalanine itself is not a primary therapeutic strategy, the principles of its mechanism of action have informed the design of other GABA-AT inactivators.[11] Additionally, serine racemase, the enzyme that produces the NMDA receptor co-agonist D-serine, is another potential target in the central nervous system.[12]

Anticancer Agents

The application of β-chloroalanine derivatives in oncology is an emerging area of research. Some studies have investigated hybrid molecules incorporating a β-chloroalanine-like moiety for their anticancer potential.[13] The rationale often involves targeting enzymes that are upregulated in cancer cells and are essential for their rapid proliferation. However, more research is needed to fully elucidate the potential of these compounds as standalone or synergistic anticancer agents.[2][3]

Quantitative Analysis of Efficacy

The potency of β-chloroalanine derivatives as enzyme inhibitors is quantified by parameters such as the inhibition constant (Ki) and the inactivation rate constant (kinact). For irreversible inhibitors, the ratio kinact/Ki is a measure of the overall inactivation efficiency. The table below summarizes key quantitative data for some β-chloroalanine derivatives and related compounds against their target enzymes.

| Compound | Enzyme | Organism | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |

| β-Chloro-D-alanine | Alanine Racemase | E. coli & B. subtilis | - | - | - | [7] |

| D-Cycloserine | Alanine Racemase | - | 650 | - | - | [14] |

| L-Cycloserine | Alanine Racemase | - | 2100 | - | - | [14] |

| β-Chloro-D-alanine | D-Amino Acid Transaminase | Bacillus sphaericus | 10 | - | - | [9] |

| β-Chloro-D-alanine | Glutamate Racemase | B. subtilis | 13 ± 1 | 0.0031 ± 0.0001 | 240 ± 20 | [9] |

| β-Chloro-D-alanine | Glutamate Racemase | M. tuberculosis | 2200 ± 200 | 0.0025 ± 0.0001 | 1.1 ± 0.1 | [9] |

Note: A dash (-) indicates that the specific value was not reported in the cited literature.

Experimental Protocols

General Synthesis of a β-Chloroalanine Derivative from Serine

This protocol provides a general method for the synthesis of β-chloroalanine from serine, a common starting material.

-

Protection of the Amino Group:

-

Dissolve serine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate, to the solution.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (for Boc protection), while maintaining a cool temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Extract the protected serine into an organic solvent and purify by standard methods (e.g., column chromatography).

-

-

Chlorination of the β-hydroxyl Group:

-

Dissolve the protected serine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a chlorinating agent, such as N-chlorosuccinimide, and a catalyst, like 1,1,3,3-tetramethylthiourea.[10]

-

Stir the reaction at room temperature for several hours, monitoring its progress by TLC.[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting protected β-chloroalanine derivative by recrystallization or column chromatography.[10]

-

-

Deprotection (if required):

-

Dissolve the protected β-chloroalanine derivative in a suitable solvent.

-

Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection or hydrochloric acid in an organic solvent).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the desired β-chloroalanine derivative, often as a hydrochloride salt.

-

Protocol for Enzyme Inhibition Assay (Irreversible Inhibition)

This protocol outlines a general procedure for determining the kinetic parameters of an irreversible inhibitor, such as a β-chloroalanine derivative.

-

Preparation of Reagents:

-

Prepare a stock solution of the purified target enzyme in a suitable buffer at a known concentration.

-

Prepare a stock solution of the β-chloroalanine derivative (inhibitor) in a compatible solvent (e.g., water or DMSO).

-

Prepare a stock solution of the enzyme's substrate in the assay buffer.

-

-

Determination of kobs:

-

In a multi-well plate or spectrophotometer cuvette, combine the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress (e.g., by measuring the change in absorbance or fluorescence over time) continuously.

-

The resulting progress curves will show a time-dependent decrease in enzyme activity. Fit each curve to a single exponential decay equation to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

-

-

Determination of kinact and Ki:

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_i + [I]) where:

-

k_obs is the observed rate of inactivation

-

k_inact is the maximal rate of inactivation

-

K_i is the inhibitor concentration at which the inactivation rate is half-maximal

-

[I] is the inhibitor concentration

-

-

The values for kinact and Ki can be determined from the non-linear regression analysis of this plot.

-

-

Calculation of Inactivation Efficiency:

-

Calculate the second-order rate constant for inactivation (kinact/Ki), which represents the efficiency of the inhibitor.

-

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of suicide inhibition of a PLP-dependent enzyme.

Caption: Drug discovery workflow for β-chloroalanine derivatives.

Challenges and Future Directions

While β-chloroalanine derivatives have shown significant promise, challenges remain. A key consideration is the potential for off-target effects, as these compounds can inhibit a range of PLP-dependent enzymes.[7] Future research will likely focus on designing derivatives with enhanced specificity for their intended target. This can be achieved through structure-activity relationship (SAR) studies, where systematic modifications to the β-chloroalanine scaffold are made to optimize both potency and selectivity.

Another promising avenue is the development of prodrug strategies, where the β-chloroalanine derivative is released at the site of action.[14] This approach could improve the therapeutic index by minimizing systemic exposure and associated toxicities. The continued exploration of novel β-chloroalanine derivatives, coupled with a deeper understanding of their enzymatic targets, will undoubtedly pave the way for the development of new and effective therapeutic agents.

Conclusion

β-Chloroalanine derivatives represent a fascinating and potent class of enzyme inhibitors with a well-defined mechanism of action. Their ability to act as suicide substrates for PLP-dependent enzymes has established them as valuable tools in the development of antimicrobial agents and has opened up possibilities in other therapeutic areas, including neurology and oncology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this versatile chemical scaffold in the ongoing quest for novel and effective medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. crick.ac.uk [crick.ac.uk]

- 9. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inactivation of gamma-aminobutyric acid aminotransferase by L-3-chloroalanine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta-[1-Phenyl-5-bis(beta-chloroethyl)-amino-benzimidazolyl-(2)]-DL-alanine (ZIMET 3164): an immunosuppressant without marked anti-cancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Racemic vs. Enantiomerically Pure Methyl 2-amino-3-chloropropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of racemic and enantiomerically pure methyl 2-amino-3-chloropropanoate hydrochloride. This compound, a derivative of the amino acid serine, serves as a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutic agents. This document offers detailed experimental protocols, comparative data, and visualizations to assist researchers in leveraging this versatile molecule.

Introduction

This compound exists as a racemic mixture (a 1:1 mixture of (R) and (S) enantiomers) and as individual enantiomers. The stereochemistry of this compound is of paramount importance in drug development, as the biological activity and pharmacological profile of each enantiomer can differ significantly. Enantiomerically pure forms are often required for targeted drug design to enhance efficacy and minimize off-target effects. This guide will explore the key differences between the racemic and enantiomerically pure forms of this compound.

Synthesis and Chiral Resolution

The synthesis of this compound typically starts from the corresponding enantiomer of serine (for the enantiomerically pure product) or from racemic serine (for the racemic product). The synthesis involves two main steps: esterification of the carboxylic acid and chlorination of the hydroxyl group.

Synthesis of Racemic (DL)-Methyl 2-amino-3-chloropropanoate Hydrochloride

A common route to the racemic compound involves the esterification of DL-serine followed by chlorination.

Experimental Protocol: Synthesis of (DL)-Serine Methyl Ester Hydrochloride [1]

-

In a 100 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 30 mL of methanol.

-

Cool the flask in an ice-water bath and slowly add 5.4 mL of thionyl chloride under stirring.

-

After the addition is complete, continue stirring for 1 hour at 0-5 °C.

-

Add 6.00 g (57 mmol) of DL-serine to the flask.

-

Heat the reaction mixture to reflux and maintain for 20 hours.

-

After the reaction is complete, remove the solvent by vacuum distillation and dry the residue to obtain (DL)-serine methyl ester hydrochloride.

Experimental Protocol: Chlorination of (DL)-Serine Methyl Ester Hydrochloride

-

Suspend the crude (DL)-serine methyl ester hydrochloride in a suitable solvent such as dichloroethane.

-

Add thionyl chloride dropwise at a controlled temperature (e.g., 40-50 °C).

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and collect the precipitated product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).

Synthesis of Enantiomerically Pure (R)- and (S)-Methyl 2-amino-3-chloropropanoate Hydrochloride

The synthesis of the enantiomerically pure compounds follows a similar procedure, starting from the corresponding enantiomer of serine (D-serine for the (R)-enantiomer and L-serine for the (S)-enantiomer).

Experimental Protocol: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride [2]

-

Esterification: Dissolve D-serine in methanol and add thionyl chloride dropwise at a controlled temperature. Reflux the mixture to achieve methyl esterification. Concentrate the solution and add ethyl acetate to precipitate D-serine methyl ester hydrochloride. Collect the product by filtration.

-

Chlorination: Add the D-serine methyl ester hydrochloride and thionyl chloride to dichloroethane. Heat the mixture (e.g., at 40-50°C) for approximately 24 hours. After the reaction, filter the mixture to obtain the crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

-

Purification: Decolorize the crude product in methanol, then cool to crystallize. Filter and dry the purified product.

Chiral Resolution of Racemic this compound

While enantioselective synthesis is often preferred, chiral resolution of the racemic mixture is an alternative approach to obtain the pure enantiomers. Enzymatic resolution using lipases is a common and effective method for resolving racemic amino acid esters.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

-

Dissolve racemic this compound in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Add a lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) and an acyl donor (e.g., ethyl acetate, vinyl acetate).

-

Incubate the mixture at a controlled temperature (e.g., 30-45 °C) with agitation. The lipase will selectively acylate one of the enantiomers.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Stop the reaction and separate the acylated enantiomer from the unreacted enantiomer by extraction or chromatography.

-

The protecting group from the acylated enantiomer can be removed to yield the other pure enantiomer.

Data Presentation: Racemic vs. Enantiomerically Pure Forms

The physical and spectroscopic properties of the racemic and enantiomerically pure forms of this compound are summarized below for easy comparison.

| Property | Racemic (DL) | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₄H₉Cl₂NO₂ | C₄H₉Cl₂NO₂ | C₄H₉Cl₂NO₂ |

| Molecular Weight | 174.03 g/mol | 174.03 g/mol | 174.03 g/mol |

| Melting Point | Not available | Not available | 143-148 °C |

| Specific Rotation | 0° | Not available | [α]22/D +4.5° (c=0.5 in DMSO)[3] |

| ¹H NMR | Data not available | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available | Data not available |

Applications in Drug Development

Both racemic and enantiomerically pure forms of this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Precursor to Constrained Amino Acids and Peptidomimetics

The bifunctional nature of this molecule, possessing both an amino and a chloro group, allows for a variety of chemical transformations. It can be used to synthesize aziridine-2-carboxylates, which are highly strained three-membered rings that can undergo regioselective ring-opening reactions to produce a variety of α- and β-amino acids. These unnatural amino acids can be incorporated into peptides to create conformationally constrained peptidomimetics with enhanced biological activity and stability.

Enzyme Inhibition

β-Chloroalanine derivatives are known inhibitors of several pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase.[4] Alanine racemase is a crucial enzyme for bacterial cell wall synthesis, as it provides the D-alanine necessary for peptidoglycan formation. Inhibition of this enzyme leads to bacterial cell death, making it an attractive target for the development of novel antibiotics. The (S)-enantiomer, 3-chloro-D-alanine, is reported to be an effective inhibitor.

Visualizations

Synthetic Pathways

Caption: Synthetic routes to racemic and enantiomerically pure methyl 2-amino-3-chloropropanoate HCl.

Chiral Resolution Workflow

Caption: General workflow for the chiral resolution of the racemic mixture via enzymatic kinetic resolution.

Mechanism of Alanine Racemase Inhibition

Caption: Simplified signaling pathway showing the role of alanine racemase and its inhibition.

Conclusion

This compound, in both its racemic and enantiomerically pure forms, is a versatile and valuable building block for organic synthesis and drug discovery. The choice between the racemic mixture and a pure enantiomer depends on the specific application, with enantiopure forms being critical for the development of stereospecific therapeutic agents. This guide has provided a detailed overview of the synthesis, properties, and applications of these compounds, offering researchers the necessary information to effectively utilize them in their work. The provided experimental protocols and diagrams serve as a foundation for further exploration and application of this important chiral intermediate.

References

- 1. rsc.org [rsc.org]

- 2. Stereochemistry of reactions of the inhibitor/substrates L- and D-beta-chloroalanine with beta-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro- D -alanine methyl ester 97 112346-82-4 [sigmaaldrich.com]

- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Dehydroalanine-Containing Peptides using Methyl 2-amino-3-chloropropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of dehydroalanine (Dha) residues into synthetic peptides using Methyl 2-amino-3-chloropropanoate hydrochloride as a stable precursor. Dehydroalanine is a key unnatural amino acid that can act as a versatile handle for post-translational modifications and for the synthesis of complex peptide architectures such as lanthionines. The described methodology involves the synthesis of N-α-Fmoc-β-chloro-L-alanine, its incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS), and a subsequent on-resin base-induced β-elimination to generate the dehydroalanine residue.

Introduction

Dehydroalanine (Dha) is an α,β-unsaturated amino acid that, while not one of the 20 proteinogenic amino acids, is found in a variety of biologically active natural products. Its unique electrophilic nature makes it a valuable tool in chemical biology and drug discovery for site-specific modification of peptides. The introduction of Dha into a peptide sequence can be challenging due to its reactivity. A common and effective strategy is to use a stable precursor that can be converted to dehydroalanine at the desired stage of the synthesis. This compound serves as an excellent and readily available precursor for this purpose. This application note details the necessary steps, from the protection of the precursor to its final conversion to dehydroalanine within a peptide sequence on a solid support.

Overall Workflow

The synthesis of a dehydroalanine-containing peptide using this compound can be summarized in the following four main stages:

-

Preparation of N-α-Fmoc-β-chloro-L-alanine: The commercially available this compound is first protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The methyl ester is then hydrolyzed to yield the free carboxylic acid required for peptide coupling.

-

Solid-Phase Peptide Synthesis (SPPS): The resulting Fmoc-β-chloro-L-alanine is incorporated into the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols.

-

On-Resin β-Elimination: Once the peptide chain is assembled, the β-chloroalanine residue is converted to dehydroalanine by treating the resin-bound peptide with a suitable base.

-

Cleavage and Purification: The final dehydroalanine-containing peptide is cleaved from the resin, deprotected, and purified using standard procedures.

Figure 1. Workflow for the synthesis of dehydroalanine-containing peptides.

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-β-chloro-L-alanine

This protocol describes the N-terminal protection of this compound with an Fmoc group, followed by the saponification of the methyl ester to yield the free carboxylic acid.

Materials:

-

This compound

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-Fmoc Protection: a. Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (10%). b. Add Fmoc-OSu (1.1 eq) to the solution and stir vigorously at room temperature for 12-16 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. e. Acidify the aqueous layer to pH 2-3 with 1M HCl. f. Extract the product, N-Fmoc-β-chloro-L-alanine methyl ester, with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Saponification: a. Dissolve the crude N-Fmoc-β-chloro-L-alanine methyl ester in a 3:1 mixture of THF and water. b. Cool the solution to 0°C and add LiOH (1.5 eq) in one portion. c. Stir the reaction mixture at 0°C and monitor by TLC. d. Upon completion, acidify the mixture to pH 2-3 with 1M HCl. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-α-Fmoc-β-chloro-L-alanine as a solid. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of N-α-Fmoc-β-chloro-L-alanine into a peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

N-α-Fmoc-β-chloro-L-alanine

-

Coupling reagent, e.g., HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Coupling: a. In a separate vessel, dissolve N-α-Fmoc-β-chloro-L-alanine (3.0 eq relative to resin loading) and HCTU (2.9 eq) in DMF. b. Add DIPEA (6.0 eq) to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling completion using a qualitative method such as the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: On-Resin β-Elimination to form Dehydroalanine

This protocol describes the conversion of the resin-bound β-chloroalanine residue to dehydroalanine.

Materials:

-

Peptidyl-resin containing the β-chloroalanine residue

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide, swell the resin in DMF.

-

Elimination Reaction: a. Prepare a solution of 10% DBU in DMF. b. Add the DBU solution to the peptidyl-resin. c. Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours. d. Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by LC-MS. A mass loss of 36.5 Da (HCl) is indicative of the conversion.

-

Washing: After the elimination is complete, wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all traces of DBU.

-

Drying: Dry the resin under vacuum in preparation for cleavage.

Protocol 4: Final Cleavage and Purification

Materials:

-

Dry peptidyl-resin with the dehydroalanine residue

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Cleavage: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.